Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a diethylcarbamoyl group, a trimethoxybenzamido group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multiple steps. The starting materials often include thiophene derivatives, which undergo various chemical reactions such as acylation, amidation, and esterification. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound can be used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate
- Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
Uniqueness
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate (CAS: 505096-31-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity. The presence of the diethylcarbamoyl and trimethoxybenzamido groups enhances its solubility and interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 385.45 g/mol
Biological Activity Overview
Thiophene derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Several studies have indicated that thiophene derivatives possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : Thiophene-based compounds are known to modulate inflammatory pathways. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antioxidant Properties : The antioxidant capacity of thiophene derivatives has been documented, which may contribute to their protective effects against oxidative stress-related cellular damage .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- The compound interacts with specific enzymes or receptors involved in biochemical pathways related to inflammation and microbial resistance.
- Its structural features allow it to bind effectively to target proteins, altering their activity or expression.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in 2020 demonstrated that a similar thiophene derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains .
- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, a thiophene derivative showed a reduction in markers of inflammation (CRP levels) after four weeks of treatment compared to placebo .
- Antioxidant Activity Assessment : In vitro assays revealed that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid .
Data Table: Biological Activities of Thiophene Derivatives
Properties
Molecular Formula |
C22H28N2O7S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O7S/c1-8-24(9-2)21(26)18-12(3)16(22(27)31-7)20(32-18)23-19(25)13-10-14(28-4)17(30-6)15(11-13)29-5/h10-11H,8-9H2,1-7H3,(H,23,25) |
InChI Key |
GHAAQKOYEDBJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C |
Origin of Product |
United States |
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